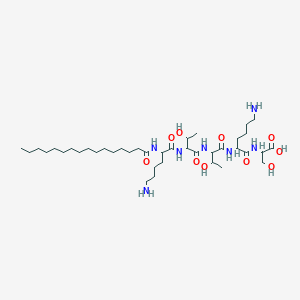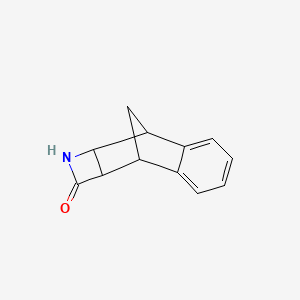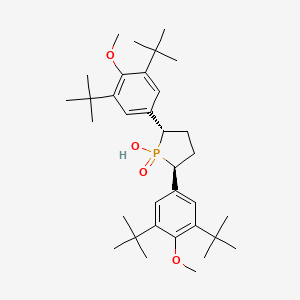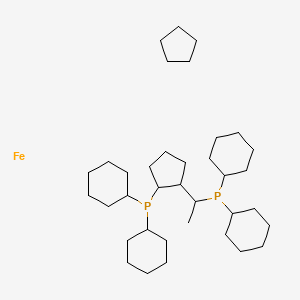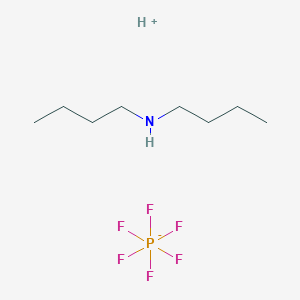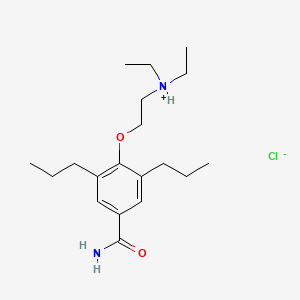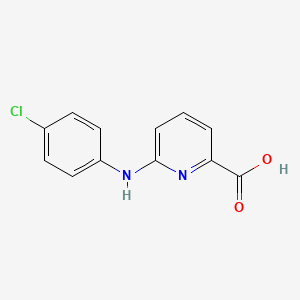
6-((4-Chlorophenyl)amino)picolinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-((4-Chlorophenyl)amino)picolinic acid is a compound that belongs to the class of picolinic acids, which are derivatives of pyridinecarboxylic acid. This compound is notable for its potential applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by the presence of a 4-chlorophenyl group attached to the amino group at the 6-position of the picolinic acid structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-((4-Chlorophenyl)amino)picolinic acid typically involves the reaction of 4-chloroaniline with picolinic acid under specific conditions. One common method includes the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature, leading to the formation of the desired product after purification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
6-((4-Chlorophenyl)amino)picolinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
6-((4-Chlorophenyl)amino)picolinic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 6-((4-Chlorophenyl)amino)picolinic acid involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. For example, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, it may interact with zinc finger proteins, altering their structure and function .
Comparación Con Compuestos Similares
Similar Compounds
Picolinic acid: The parent compound, which lacks the 4-chlorophenyl group.
Nicotinic acid: An isomer with the carboxyl group at the 3-position.
Isonicotinic acid: An isomer with the carboxyl group at the 4-position.
Uniqueness
6-((4-Chlorophenyl)amino)picolinic acid is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties. This modification enhances its potential as a ligand in coordination chemistry and as a bioactive molecule in medicinal chemistry .
Propiedades
Fórmula molecular |
C12H9ClN2O2 |
|---|---|
Peso molecular |
248.66 g/mol |
Nombre IUPAC |
6-(4-chloroanilino)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C12H9ClN2O2/c13-8-4-6-9(7-5-8)14-11-3-1-2-10(15-11)12(16)17/h1-7H,(H,14,15)(H,16,17) |
Clave InChI |
BRHCYBGLCCUCQU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC(=C1)NC2=CC=C(C=C2)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


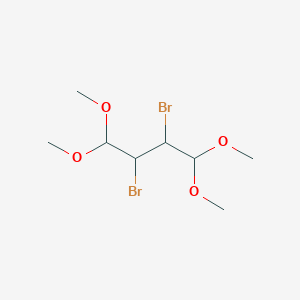


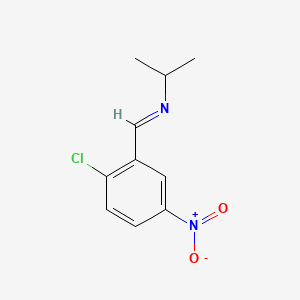
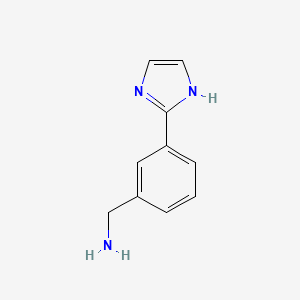

![3-Amino-6-(3-methoxyphenyl)-2-((2-(3-methoxyphenyl)-2-oxoethyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B12815673.png)
